Cyclopropane, 1-fluoro-1-(1-hexynyl)-2,2,3,3-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropane, 1-fluoro-1-(1-hexynyl)-2,2,3,3-tetramethyl- is a complex organic compound characterized by a cyclopropane ring substituted with a fluoro group and a hexynyl group, along with four methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropane, 1-fluoro-1-(1-hexynyl)-2,2,3,3-tetramethyl- typically involves multiple steps, starting from readily available precursors. One common method involves the cyclopropanation of an alkyne precursor with a fluoro-substituted carbene. The reaction conditions often require the use of strong bases and specific catalysts to facilitate the formation of the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and distillation.
Chemical Reactions Analysis
Types of Reactions
Cyclopropane, 1-fluoro-1-(1-hexynyl)-2,2,3,3-tetramethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the fluoro group to a hydrogen atom or other functional groups.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce hydrocarbons or alcohols.
Scientific Research Applications
Cyclopropane, 1-fluoro-1-(1-hexynyl)-2,2,3,3-tetramethyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used to study the effects of fluorinated compounds on biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Cyclopropane, 1-fluoro-1-(1-hexynyl)-2,2,3,3-tetramethyl- exerts its effects involves interactions with specific molecular targets. The fluoro group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The cyclopropane ring imparts strain, making the compound more reactive in certain chemical environments.
Comparison with Similar Compounds
Similar Compounds
- Cyclopropane, 1-chloro-1-(1-hexynyl)-2,2,3,3-tetramethyl-
- Cyclopropane, 1-bromo-1-(1-hexynyl)-2,2,3,3-tetramethyl-
- Cyclopropane, 1-iodo-1-(1-hexynyl)-2,2,3,3-tetramethyl-
Uniqueness
Cyclopropane, 1-fluoro-1-(1-hexynyl)-2,2,3,3-tetramethyl- is unique due to the presence of the fluoro group, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and iodo analogs. The fluoro group is highly electronegative, influencing the compound’s behavior in chemical reactions and its interactions with biological targets.
Properties
CAS No. |
511533-76-9 |
---|---|
Molecular Formula |
C13H21F |
Molecular Weight |
196.30 g/mol |
IUPAC Name |
1-fluoro-1-hex-1-ynyl-2,2,3,3-tetramethylcyclopropane |
InChI |
InChI=1S/C13H21F/c1-6-7-8-9-10-13(14)11(2,3)12(13,4)5/h6-8H2,1-5H3 |
InChI Key |
UIKRBQXXVJCHJX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC1(C(C1(C)C)(C)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.